molecular formula C6H12ClNO3 B2407581 3-Methylmorpholine-3-carboxylic acid HCl CAS No. 2055840-08-7

3-Methylmorpholine-3-carboxylic acid HCl

Cat. No.: B2407581
CAS No.: 2055840-08-7
M. Wt: 181.62
InChI Key: AYIGRBUPBGQFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylmorpholine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO3. It is a derivative of the amino acid proline and has gained significant attention in the field of medical research due to its potential therapeutic effects. This compound is known for its bioactivity against various biological targets and is used in a variety of scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylmorpholine-3-carboxylic acid hydrochloride typically involves the use of 1,2-amino alcohols as starting materials. A common method includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be reacted with α-haloacid chlorides under specific conditions to yield substituted morpholines . The reaction conditions often involve the use of transition metal catalysis and can be performed in a stereoselective manner.

Industrial Production Methods

Industrial production methods for 3-Methylmorpholine-3-carboxylic acid hydrochloride are not extensively documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Methylmorpholine-3-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.

Scientific Research Applications

3-Methylmorpholine-3-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological targets and its potential as a therapeutic agent.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its bioactivity against various diseases.

    Industry: It may be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-Methylmorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets in biological systems. It can act as an agonist or antagonist to various receptors, influencing cellular pathways and biological responses. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its interaction with proteins and enzymes involved in cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methylmorpholine-3-carboxylic acid hydrochloride include other morpholine derivatives such as:

  • Morpholine-4-carboxylic acid
  • 2-Methylmorpholine
  • 4-Methylmorpholine

Uniqueness

What sets 3-Methylmorpholine-3-carboxylic acid hydrochloride apart from these similar compounds is its specific substitution pattern and its unique bioactivity profile. Its methyl group at the 3-position and the carboxylic acid group confer distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-methylmorpholine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-6(5(8)9)4-10-3-2-7-6;/h7H,2-4H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIGRBUPBGQFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.